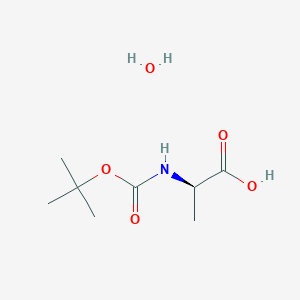
(R)-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate
Vue d'ensemble
Description
“®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate” is a chemical compound with the CAS Number: 75638-15-2 . It has a molecular weight of 207.23 . The compound is also known as (tert-butoxycarbonyl)-D-alanine hydrate . It is typically stored at room temperature and appears as a white to off-white solid .
Synthesis Analysis
The synthesis of Boc derivatives of amino acids, such as “®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate”, has been studied using di-tert-butyl pyrocarbonate . The process has been optimized to increase the yield of the desired product .Molecular Structure Analysis
The InChI code for this compound is1S/C8H15NO4.H2O/c1-5(6(10)11)9-7(12)13-8(2,3)4;/h5H,1-4H3,(H,9,12)(H,10,11);1H2/t5-;/m1./s1 . This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis
“®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate” is a white to off-white solid . It is stored at room temperature .Applications De Recherche Scientifique
Biochemical Research and Analysis
In biochemical research, this compound is utilized in the analysis and synthesis of peptides and proteins. The ninhydrin reaction, which is fundamental in the analysis of amino acids, peptides, and proteins, utilizes compounds like (R)-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate. This reaction is instrumental across various scientific disciplines including agricultural, biochemical, clinical, and nutritional sciences, due to its ability to detect primary amino groups forming a distinctive chromophore with applications in detection, isolation, and analysis of compounds (Friedman, 2004).
Gas Hydrate Inhibition and CO2 Capture
This compound finds application in the development of amino acid hydrate-based additives for gas hydrate inhibition, CO2 capture, and sequestration, and natural gas storage. The hydrate inhibition/promotion effect of various amino acids and the factors affecting their performance on gas hydrate formation have been extensively reviewed, indicating the potential of such compounds in future breakthrough research in hydrate-based technologies (Bavoh et al., 2019).
Chromatography and Separation Sciences
In the field of chromatography and separation sciences, this compound-related compounds are used to modify stationary and mobile phases in hydrophilic interaction chromatography (HILIC). This technique is particularly valuable for the separation of polar, weakly acidic, or basic samples, enhancing ionization efficiency in mass spectrometry analyses and offering complementary separation selectivity to reversed-phase modes (Jandera, 2011).
Environmental Science Applications
In environmental science, the sorption characteristics of similar compounds to soil, organic matter, and minerals are crucial for understanding the fate and transport of phenoxy herbicides in the environment. Studies on sorption experiments provide insights into the interactions of these compounds with various environmental matrices, informing pollution control and remediation efforts (Werner et al., 2012).
Materials Science and Polymer Research
In materials science and polymer research, the derivatization and polymerization of amino acid-based compounds are explored for the development of biocompatible, biodegradable polymers with potential biomedical applications. Such research delves into the synthesis and properties of poly(amino acid)s and their branched derivatives for use in drug delivery, tissue engineering, and other medical applications (Thompson & Scholz, 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, and P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and providing instructions for what to do if it gets in the eyes .
Mécanisme D'action
Target of Action
It’s known that tert-butoxycarbonyl (boc) derivatives are often used in the synthesis of amino acids . Therefore, it’s plausible that this compound may interact with enzymes or proteins involved in amino acid synthesis or metabolism.
Mode of Action
Boc derivatives are typically used as protective groups in peptide synthesis . They protect the amino group of amino acids during synthesis and can be removed under acidic conditions .
Biochemical Pathways
The compound likely plays a role in the biochemical pathways of amino acid synthesis, given its use in the preparation of Boc derivatives of amino acids . The exact pathways and their downstream effects would depend on the specific amino acid being synthesized and the context of the biochemical reaction.
Result of Action
The result of the compound’s action is likely the successful synthesis of a Boc-protected amino acid, which can then be used in further peptide synthesis . The Boc group can be removed under acidic conditions to reveal the amino group of the amino acid .
Action Environment
The action of ®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate, like many chemical reactions, can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For example, the removal of the Boc group requires an acidic environment .
Analyse Biochimique
Biochemical Properties
The ®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate plays a significant role in biochemical reactions. It is involved in the synthesis of Boc derivatives of amino acids using di-tert-butyl pyrocarbonate . The compound interacts with enzymes and other biomolecules in these reactions, contributing to the yield of the desired product .
Cellular Effects
It is known that the compound can influence cell function through its involvement in biochemical reactions .
Molecular Mechanism
The molecular mechanism of ®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate involves its interaction with biomolecules in the process of synthesizing Boc derivatives of amino acids . The compound can bind with enzymes and other biomolecules, influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Metabolic Pathways
®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate is involved in the metabolic pathways related to the synthesis of Boc derivatives of amino acids . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.
Propriétés
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4.H2O/c1-5(6(10)11)9-7(12)13-8(2,3)4;/h5H,1-4H3,(H,9,12)(H,10,11);1H2/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJLMTUFLBSNOT-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC(C)(C)C.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)OC(C)(C)C.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




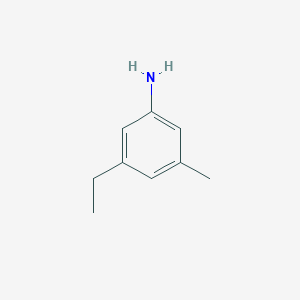

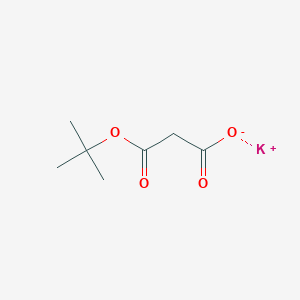
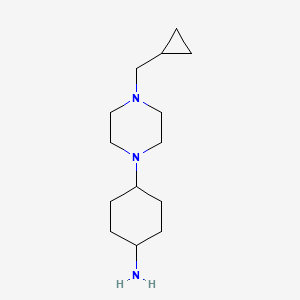
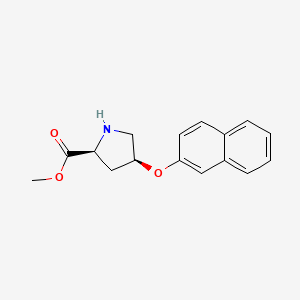
![O-[(3,5-dichlorophenyl)methyl]hydroxylamine](/img/structure/B3153265.png)
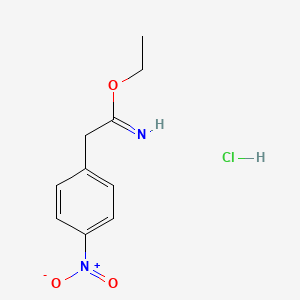


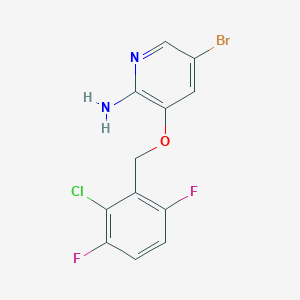
![N-Ethyl-N-[2-(4-methylphenyl)ethyl]amine](/img/structure/B3153312.png)

